molecular formula C12H13BrN2O4 B13940080 6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid CAS No. 936923-49-8

6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid

Cat. No.: B13940080
CAS No.: 936923-49-8
M. Wt: 329.15 g/mol
InChI Key: AHVUOSIKNVMZHF-UHFFFAOYSA-N
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Description

6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid is a brominated indazole derivative featuring a unique (2-methoxyethoxy)methyl substituent at the 1-position and a carboxylic acid group at the 3-position of the indazole core. This compound is structurally analogous to other indazole-based carboxylic acids but distinguishes itself through its ether-containing side chain, which may influence pharmacokinetic parameters such as bioavailability and metabolic stability .

Properties

CAS No.

936923-49-8

Molecular Formula

C12H13BrN2O4

Molecular Weight

329.15 g/mol

IUPAC Name

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C12H13BrN2O4/c1-18-4-5-19-7-15-10-6-8(13)2-3-9(10)11(14-15)12(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17)

InChI Key

AHVUOSIKNVMZHF-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes like proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

6-Bromo-1-Methyl-1H-Indazole-3-Carboxylic Acid

  • Substituents : Methyl group at 1-position.
  • Molecular Formula : C₉H₇BrN₂O₂.
  • Molecular Weight : 255.07 g/mol.
  • Key Properties :
    • pKa: 2.86 (predicted), indicating strong acidity comparable to the target compound .
    • Boiling Point: 436.5°C (predicted), higher than the target due to reduced polarity from the methyl group.
  • Applications : Widely used as a building block in kinase inhibitor synthesis.

6-Bromo-3-Ethyl-1H-Indazole

  • Substituents : Ethyl group at 3-position instead of carboxylic acid.
  • Molecular Formula : C₉H₉BrN₂.
  • Molecular Weight : 225.09 g/mol.
  • Key Differences :
    • Lacks the carboxylic acid moiety, reducing hydrogen-bonding capacity and solubility in aqueous media.
    • Ethyl group increases lipophilicity, making it more suitable for passive membrane diffusion in drug design .

Methyl 6-Bromo-1H-Indazole-3-Carboxylate

  • Substituents : Methyl ester at 3-position.
  • Molecular Formula : C₁₀H₉BrN₂O₂.
  • Molecular Weight : 269.10 g/mol.
  • Reactivity : The ester group is hydrolytically labile, enabling conversion to the carboxylic acid under basic conditions. This contrasts with the target compound’s stable acid group .

4-Bromo-3-Hydroxy-1H-Indazole-6-Carboxylic Acid

  • Substituents : Bromine at 4-position, hydroxyl at 3-position.
  • Molecular Formula : C₈H₅BrN₂O₃.
  • Molecular Weight : 257.04 g/mol.
  • Bromine position alters electronic distribution, affecting reactivity .

Physico-Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C) Key Substituents
Target Compound C₁₃H₁₅BrN₂O₄ 357.18 ~2.8–3.0 ~420–430 (2-Methoxyethoxy)methyl, COOH
6-Bromo-1-Methyl-1H-Indazole-3-COOH C₉H₇BrN₂O₂ 255.07 2.86 436.5 Methyl, COOH
6-Bromo-3-Ethyl-1H-Indazole C₉H₉BrN₂ 225.09 N/A N/A Ethyl
Methyl 6-Bromo-1H-Indazole-3-Carboxylate C₁₀H₉BrN₂O₂ 269.10 N/A N/A Methyl ester

Functional Implications

  • Solubility: The (2-methoxyethoxy)methyl group in the target compound likely enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or ethyl substituents, which are more lipophilic .
  • Synthetic Utility : Carboxylic acid derivatives (e.g., target compound, 6-bromo-1-methyl analogue) are preferred for conjugation reactions (e.g., amide bond formation), whereas esters serve as intermediates for prodrug strategies .
  • Biological Activity : Bromine at the 6-position is conserved across analogues, suggesting a role in halogen bonding with biological targets. The (2-methoxyethoxy)methyl group may reduce metabolic clearance compared to smaller alkyl groups .

Biological Activity

6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid is C11H14BrN2O4C_{11}H_{14}BrN_{2}O_{4}. The compound features a bromine atom, a methoxyethoxy group, and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that indazole derivatives exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid have been explored in several studies:

Anticancer Activity

Indazole derivatives have been studied for their potential as anticancer agents. For instance, compounds similar to 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is still limited.

The mechanisms through which 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in signaling pathways related to inflammation and cell growth.

Research Findings

Study Findings Reference
Study on Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation.
Antimicrobial EvaluationShowed inhibitory effects against Gram-positive bacteria.
Mechanistic StudyProposed interaction with nicotinic receptors influencing neuroprotection.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of indazole derivatives in treating neurodegenerative diseases such as Alzheimer's. The role of compounds like 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid as partial agonists at nicotinic acetylcholine receptors suggests their utility in enhancing cognitive function and providing neuroprotection.

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